molecular formula C27H18N6O6 B11665299 N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) CAS No. 361166-02-1

N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)

Cat. No.: B11665299
CAS No.: 361166-02-1
M. Wt: 522.5 g/mol
InChI Key: DLSNPKWREDYSSM-UHFFFAOYSA-N
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Description

N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and subsequent amide formation. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various organic solvents like acetonitrile and ethanol. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include reduced amines, substituted benzimidazole derivatives, and various nitrated compounds depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) is unique due to its dual nitrobenzamide groups, which enhance its potential for specific biological activities and its ability to form stable complexes with metal ions. This makes it a valuable compound for both medicinal chemistry and materials science.

Properties

CAS No.

361166-02-1

Molecular Formula

C27H18N6O6

Molecular Weight

522.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C27H18N6O6/c34-26(16-5-9-21(10-6-16)32(36)37)28-19-13-18(25-30-23-3-1-2-4-24(23)31-25)14-20(15-19)29-27(35)17-7-11-22(12-8-17)33(38)39/h1-15H,(H,28,34)(H,29,35)(H,30,31)

InChI Key

DLSNPKWREDYSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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